Agomelatine Impurity 2
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Overview
Description
Agomelatine Impurity 2 is a degradation product of Agomelatine, a melatonergic antidepressant. Agomelatine is known for its unique pharmacological action, acting as an agonist at melatonin receptors and an antagonist at serotonin receptors. The presence of impurities like this compound is crucial for understanding the stability and efficacy of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
Agomelatine Impurity 2 can be synthesized through various chemical reactions. One common method involves the degradation of Agomelatine under acidic conditions. For instance, dissolving Agomelatine in methanol and refluxing with hydrochloric acid can produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves controlled degradation processes. These processes ensure the impurity is produced in measurable quantities for analytical purposes. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are often used to separate and quantify the impurity .
Chemical Reactions Analysis
Types of Reactions
Agomelatine Impurity 2 undergoes various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to further degradation.
Reduction: Reducing agents can alter the impurity’s structure.
Substitution: Chemical groups in the impurity can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives of this compound .
Scientific Research Applications
Agomelatine Impurity 2 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and stability of Agomelatine.
Biology: Studied for its potential biological effects and interactions with biological systems.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of Agomelatine.
Industry: Used in the pharmaceutical industry for quality control and regulatory compliance
Mechanism of Action
The mechanism of action of Agomelatine Impurity 2 is not as well-studied as Agomelatine itself. it is believed to interact with similar molecular targets, including melatonin receptors and serotonin receptors. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Agomelatine: The parent compound, known for its antidepressant properties.
Other Impurities: Various degradation products of Agomelatine, such as Agomelatine Impurity 1.
Uniqueness
Agomelatine Impurity 2 is unique due to its specific chemical structure and the conditions under which it is formed. Its presence and concentration can significantly impact the stability and efficacy of Agomelatine .
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide |
InChI |
InChI=1S/C15H19NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h6-8,10H,3-5,9H2,1-2H3,(H,16,17)/b13-8+ |
InChI Key |
WYDPNFMLFHAFHV-MDWZMJQESA-N |
Isomeric SMILES |
CC(=O)NC/C=C/1\CCCC2=C1C=C(C=C2)OC |
Canonical SMILES |
CC(=O)NCC=C1CCCC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
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